1-(6-chloronaphthalen-2-yl)propan-1-one
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Overview
Description
1-(6-chloronaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C13H11ClO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 6th position and a propanone group at the 1st position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloronaphthalen-2-yl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The general reaction scheme is as follows:
[ \text{6-chloronaphthalene} + \text{propanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-(6-chloronaphthalen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-chloronaphthalene-2-carboxylic acid.
Reduction: 1-(6-chloronaphthalen-2-yl)propan-1-ol.
Substitution: 1-(6-methoxynaphthalen-2-yl)propan-1-one (if methoxide is used).
Scientific Research Applications
1-(6-chloronaphthalen-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-chloronaphthalen-2-yl)propan-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(6-chloronaphthalen-2-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(6-bromonaphthalen-2-yl)propan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(6-chloronaphthalen-2-yl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
1-(6-chloronaphthalen-2-yl)propan-1-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not fulfill .
Properties
CAS No. |
79219-20-8 |
---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.7 |
Purity |
95 |
Origin of Product |
United States |
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